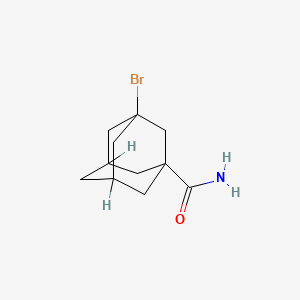

3-Bromoadamantane-1-carboxamide

Description

Significance of Adamantane (B196018) Derivatives as Rigid Scaffolds in Organic Chemistry

Adamantane derivatives are frequently employed as rigid scaffolds in organic synthesis and medicinal chemistry. nih.govmdpi.com Unlike flexible aliphatic chains, the adamantane cage provides a well-defined and predictable three-dimensional structure. nih.gov This rigidity is a crucial attribute, allowing for the precise spatial orientation of functional groups attached to its bridgehead positions. nih.gov

The tetrahedral geometry of the adamantane core serves as a robust anchor for constructing complex molecular architectures. acs.orgcapes.gov.br Chemists utilize this framework to create multivalent ligands, where multiple binding motifs are displayed in a specific geometric arrangement to enhance interactions with biological targets. nih.gov The adamantane skeleton is also valued for imparting desirable physicochemical properties such as increased lipophilicity and metabolic stability to molecules. mdpi.com Its use as a rigid spacer in designing molecules for materials science and enantioselective catalysis has been widely reported. mdpi.comdeepdyve.com

Overview of Bridged Cycloalkanes in Synthetic Design

Adamantane is a prime example of a bridged cycloalkane, a class of bicyclic or polycyclic compounds where the rings are connected by a bridge containing one or more atoms. libretexts.org These bridges create three-dimensional structures with limited flexibility compared to their monocyclic or fused-ring counterparts. libretexts.org

The nomenclature of bridged systems, such as bicycloalkanes, reflects their structure. It begins with the prefix "bicyclo," followed by square brackets containing numbers that represent the count of carbon atoms on the paths between the two bridgehead carbons, listed in descending order. youtube.com For instance, the systematic name for norbornane (B1196662) is bicyclo[2.2.1]heptane, indicating two paths of two carbons and one bridge of a single carbon connecting the bridgeheads. libretexts.orgyoutube.com Adamantane itself is systematically named tricyclo[3.3.1.13,7]decane. lookchem.com The inherent rigidity of bridged bicyclic compounds makes them valuable templates in synthetic design, offering a stable and predictable foundation for further chemical elaboration. researchgate.netgla.ac.uk

Role of 3-Bromoadamantane-1-carboxamide as a Key Building Block and Synthon

This compound is a bifunctional adamantane derivative that serves as a valuable intermediate in organic synthesis. sigmaaldrich.com Its structure incorporates the rigid adamantane scaffold with two distinct functional groups: a bromine atom and a carboxamide group, positioned at the 1 and 3 bridgehead positions. This substitution pattern makes it a useful synthon for creating 1,3-disubstituted adamantane derivatives. mdpi.com

The compound is typically synthesized from its precursor, 3-Bromoadamantane-1-carboxylic acid. guidechem.comchemicalbook.com This acid is a versatile building block in its own right, used in the synthesis of various organic compounds for pharmaceuticals and materials science. lookchem.comguidechem.com The presence of the bromine atom allows for nucleophilic substitution or cross-coupling reactions, while the carboxamide group can be hydrolyzed or undergo other transformations. For example, N-(Adamantan-1-yl)amides can be synthesized through the reaction of 1-bromoadamantane (B121549) with carboxylic acid amides, showcasing the reactivity of the bromo-adamantane moiety. researchgate.net The specific arrangement of the bromo and carboxamide groups in this compound allows for the directed synthesis of more complex adamantane-based structures with potential applications in various areas of chemical research. chemicalbook.com

Interactive Data Tables

Below are the properties of the key compounds discussed in this article.

Table 1: Properties of this compound You can sort the data by clicking on the column headers.

| Property | Value |

|---|---|

| CAS Number | 53263-89-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆BrNO sigmaaldrich.com |

| Appearance | Solid |

Table 2: Properties of 3-Bromoadamantane-1-carboxylic acid You can sort the data by clicking on the column headers.

| Property | Value |

|---|---|

| CAS Number | 21816-08-0 sigmaaldrich.comswchemilab.com |

| Molecular Formula | C₁₁H₁₅BrO₂ lookchem.comsigmaaldrich.com |

| Molecular Weight | 259.14 g/mol lookchem.comsigmaaldrich.com |

| Melting Point | 146-150 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

3-bromoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXMUKHFSYNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967841 | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53263-89-1 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromoadamantane 1 Carboxamide

Reactions Involving the Bromine Moiety on the Adamantane (B196018) Core

The bromine atom attached to the rigid adamantane framework is the primary site for transformations aimed at introducing further structural diversity. These reactions predominantly proceed through mechanisms that accommodate the steric hindrance and electronic properties of the bridgehead position.

Nucleophilic Substitution Reactions

The tertiary bridgehead position of the bromine atom in 3-Bromoadamantane-1-carboxamide makes it susceptible to nucleophilic substitution reactions. Due to the steric hindrance of the adamantane cage, SN2 reactions are highly disfavored. Instead, these substitutions typically proceed through an SN1 mechanism, involving the formation of a stabilized tertiary adamantyl carbocation intermediate. This allows for the introduction of a variety of nucleophiles. smolecule.comontosight.ai

The general scheme for nucleophilic substitution at the bridgehead position is as follows:

Scheme 1: General Nucleophilic Substitution at the Adamantane Bridgehead

A range of nucleophiles can be employed to displace the bromine atom, leading to a variety of functionalized adamantane derivatives. While specific data for this compound is not extensively tabulated in publicly available literature, the reactivity can be inferred from its precursor, 3-bromoadamantane-1-carboxylic acid, and other 1-haloadamantanes. lookchem.comchemicalbook.comwikipedia.org For instance, reactions with azide (B81097), cyanide, and thiolate nucleophiles are expected to yield the corresponding 3-azido-, 3-cyano-, and 3-thiolato-adamantane-1-carboxamides, respectively. A one-pot reaction combining nucleophilic substitution with sodium azide and a subsequent copper-catalyzed cycloaddition has been demonstrated for benzylic bromides, a strategy that could potentially be adapted for this compound. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on Adamantyl Halides

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | 3-Azidoadamantane-1-carboxamide | DMF, heat | Expected to be moderate to good | askfilo.com |

| KCN | 3-Cyanoadamantane-1-carboxamide | Ethanolic solution, reflux | Expected to be moderate | - |

| R-S⁻ | 3-Thioether-adamantane-1-carboxamide | Appropriate solvent | Dependent on thiolate | - |

| H₂O | 3-Hydroxyadamantane-1-carboxamide | Hydrolysis | Good | wikipedia.org |

Radical Reactions and Bond Formation

The adamantane framework is known to participate in radical reactions, providing a pathway for direct C-H and C-C bond functionalization. nih.gov For this compound, radical reactions can be initiated at the tertiary C-H bonds or can involve the bromine atom. smolecule.com Radical functionalization methods are employed to introduce diverse functional groups such as alkenes, alkynes, arenes, and carbonyls, with typical yields ranging from 60-75%. smolecule.com

One notable approach is the catalytic bromination of adamantane using bromotrichloromethane (B165885) in the presence of a Mo(CO)₆ catalyst, which can achieve high yields of 1-bromoadamantane (B121549). google.com While this applies to the synthesis of the precursor, similar radical-based strategies can be envisioned for further functionalization of this compound. For example, direct C-H functionalization can lead to the introduction of various substituents, expanding the chemical space of adamantane derivatives. rsc.org

Eliminations and Rearrangements

Elimination reactions involving the bromine atom and an adjacent hydrogen are generally difficult for bridgehead halides like this compound due to the geometric constraints of the adamantane cage, which prevent the formation of a stable alkene (Bredt's rule).

However, rearrangements of the adamantane skeleton, particularly under conditions that favor carbocation formation, are well-documented. wikipedia.org The Wagner-Meerwein rearrangement, a 1,2-shift of an alkyl or hydride group, can occur in adamantyl systems, typically leading to a more stable carbocation intermediate. wikipedia.org While specific studies on the rearrangement of the 3-bromo-1-carboxamidoadamantane system are scarce, it is plausible that under certain acidic conditions that promote the formation of the 3-adamantyl carbocation, skeletal rearrangements could compete with nucleophilic substitution. youtube.com

Transformations of the Carboxamide Functionality

The carboxamide group at the 1-position of the adamantane core offers another handle for chemical modification, allowing for changes in polarity, solubility, and biological activity.

Hydrolysis and Amidation Pathways

The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation that can be used to access 3-bromoadamantane-1-carboxylic acid, a key intermediate for the synthesis of other derivatives. lookchem.comchemicalbook.com The hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism.

Conversely, amidation reactions can be used to synthesize a wide range of N-substituted derivatives from the corresponding carboxylic acid or acyl chloride. pleiades.online These reactions are crucial for modulating the properties of the final compound for various applications, including drug discovery. researchgate.netnih.gov

Derivatization of the Amide Nitrogen

The nitrogen atom of the carboxamide group can be derivatized to introduce various substituents, leading to secondary or tertiary amides. This is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. For instance, N-aryl and N-alkyl derivatives of adamantane carboxamides have been synthesized and evaluated for their biological activities. nih.gov

A notable transformation of primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one less carbon atom via an isocyanate intermediate. masterorganicchemistry.com This reaction, when applied to adamantane-1-carboxamide, would yield 1-aminoadamantane. While the presence of the bromine atom at the 3-position might influence the reaction, the Hofmann rearrangement offers a potential route to 3-bromo-1-aminoadamantane. organic-chemistry.orgrsc.org A modified Curtius rearrangement has been utilized in the synthesis of 3-amino-1-adamantanol from 3-bromo-1-adamantanecarboxylic acid, proceeding through a tert-butoxycarbonyl-protected intermediate. google.com

Table 2: Key Transformations of the Carboxamide Group

| Reaction Type | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | Acid or base catalysis, water | Carboxylic acid | Access to 3-bromoadamantane-1-carboxylic acid |

| Amidation | Carboxylic acid/acyl chloride + amine | N-substituted amide | Modulation of physicochemical and biological properties |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Primary amine (with one less carbon) | Synthesis of aminoadamantane derivatives |

Acyl-C(sp³) Bond Formations

The construction of a carbon-carbon bond at a tertiary, sp³-hybridized carbon, such as the bridgehead positions of adamantane, presents a significant synthetic challenge. In the context of this compound, the formation of an acyl-C(sp³) bond would involve the replacement of the bromine atom with an acyl group. While direct acylation reactions on the adamantane cage often require harsh conditions and can be complicated by the stability of the adamantyl cation, the presence of the carboxamide group at the 1-position can influence the reactivity at the 3-position.

Research into the reactivity of related adamantane derivatives provides insights into potential pathways. For instance, the synthesis of N-(adamantan-1-yl)amides has been achieved through the reaction of 1-bromoadamantane with carboxylic acid amides, catalyzed by manganese salts. This precedent suggests that nucleophilic substitution at the bridgehead position is a viable strategy. However, the direct use of acyl nucleophiles with this compound to form a ketone is not extensively documented in readily available literature.

Alternative strategies for forging such bonds often involve multi-step sequences. For example, conversion of the bromide to an organometallic species, followed by reaction with an acylating agent, could be a potential route. However, the stability and reactivity of such an organometallic intermediate would be a critical factor.

Stereoelectronic Effects and Regioselectivity in Adamantane Reactions

The rigid, cage-like structure of adamantane imposes significant stereoelectronic constraints on its reactivity. The tetrahedral arrangement of the carbon atoms fixes the bond angles and distances, influencing the stability of intermediates and transition states.

In reactions involving this compound, the primary sites of reactivity are the bridgehead positions (C1 and C3) and the secondary methylene (B1212753) positions. The substitution at C1 with a carboxamide group and at C3 with a bromine atom breaks the high symmetry of the parent adamantane molecule, leading to distinct electronic environments at the remaining bridgehead positions (C5 and C7).

The inductive effect of the electron-withdrawing bromine and carboxamide groups will influence the reactivity of the entire adamantane cage. Nucleophilic substitution at the C3 position, for instance, would proceed through a carbocationic intermediate. The stability of this tertiary carbocation is a hallmark of adamantane chemistry. However, the rate of its formation and subsequent reactions will be modulated by the electronic influence of the carboxamide group at the antipodal C1 position.

Furthermore, the regioselectivity of reactions at other positions on the adamantane core will be governed by the interplay of steric hindrance and electronic effects from the existing substituents. For example, radical functionalization at a remote C-H bond would likely favor the tertiary bridgehead positions due to the inherent stability of the resulting tertiary radical.

Mechanistic Elucidation of Adamantane Functionalization Reactions

The functionalization of the adamantane core in this compound can proceed through various mechanistic pathways, primarily dictated by the reaction conditions and the nature of the reagents.

Nucleophilic Substitution at C3: The most probable reaction at the C-Br bond is nucleophilic substitution. Given the tertiary nature of the bridgehead carbon, an Sɴ1-type mechanism is highly favored. This would involve the departure of the bromide ion to form a stable tertiary adamantyl carbocation at the C3 position. This carbocation would then be attacked by a nucleophile. The rigidity of the adamantane cage prevents backside attack, which is characteristic of Sɴ2 reactions.

Influence of the Carboxamide Group: The carboxamide group at the 1-position can exert a through-bond inductive effect on the stability of the carbocation at the 3-position. While electron-withdrawing, the distance across the cage may temper its deactivating effect compared to substituents on adjacent carbons.

Radical Reactions: Under radical conditions, for example, using a radical initiator, C-H bonds on the adamantane skeleton can be functionalized. The selectivity of such reactions is often governed by the relative stability of the resulting carbon-centered radicals, with tertiary radicals at the bridgehead positions being more stable than secondary radicals at the methylene bridges.

Neighboring Group Participation: The potential for the carboxamide group to participate in reactions at the C3 position, either through space or through the rigid bond network, is an intriguing mechanistic possibility that could influence reaction rates and product distributions. However, direct evidence for such participation in this compound is not prominently reported.

Detailed mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling, are essential to fully unravel the intricate details of these reactions and to rationally design new synthetic transformations based on this versatile scaffold.

Computational and Theoretical Chemistry of 3 Bromoadamantane 1 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 3-bromoadamantane-1-carboxamide. These methods provide detailed insights into the molecule's geometry, stability, and electronic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the adamantane (B196018) core is a rigid hydrocarbon cage, meaning its geometry is not expected to deviate significantly from the parent adamantane structure.

The primary focus of geometry optimization for this molecule would be the orientation of the 1-carboxamide (B11826670) group and the precise bond lengths and angles associated with the bromine and carboxamide substituents. The energetic landscape is likely to be relatively simple due to the rigidity of the adamantane framework. Rotational barriers around the C-C bond connecting the carboxamide group to the adamantane cage would be a key feature of the energetic landscape, revealing the most stable conformations of the amide group relative to the cage.

A detailed bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can elucidate the nature of chemical bonds and intermolecular interactions. In this compound, the analysis would focus on the C-Br bond at the tertiary bridgehead position and the bonds within the carboxamide group.

Reaction Mechanism Studies through Computational Methods

Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For this compound, a key reaction pathway of interest would be the nucleophilic substitution at the C-Br bond. The adamantane structure imposes significant steric hindrance, and the bridgehead location of the bromine atom makes an S(_N)2 reaction mechanism highly unlikely. Therefore, computational studies would likely focus on an S(_N)1-type mechanism, proceeding through a stable adamantyl cation intermediate.

Transition state analysis would be employed to locate the high-energy transition state structures along the reaction coordinate. This would allow for the elucidation of the step-by-step mechanism of bromide departure and subsequent attack by a nucleophile. The calculations would also reveal the geometry and electronic structure of the transition state, providing a deeper understanding of the factors that control the reaction rate.

Once the reaction pathway and transition states are identified, computational chemistry can be used to calculate important thermodynamic and kinetic parameters.

Kinetic Parameters: The activation energy (Ea) can be calculated from the energy difference between the reactants and the transition state. This parameter is crucial for determining the reaction rate.

These calculations would provide a quantitative understanding of the reactivity of this compound and allow for comparison with other related adamantane derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent.

These simulations would reveal the conformational dynamics of the carboxamide group, showing how it rotates and flexes at different temperatures. Furthermore, if the simulation includes solvent molecules, it can provide detailed information about the solvation shell around the molecule and the specific interactions (e.g., hydrogen bonding) between the carboxamide group and the solvent. This is particularly important for understanding the molecule's behavior in a biological or chemical system. For instance, MD simulations could shed light on how the molecule interacts with its environment, which is a key determinant of its properties and reactivity.

Prediction of Molecular Properties for Synthetic Design (e.g., Collision Cross Section)

In the contemporary landscape of drug discovery and materials science, the in silico prediction of molecular properties has emerged as an indispensable tool for rational synthetic design. For a molecule with the structural complexity of this compound, computational chemistry offers a powerful lens through which its physicochemical characteristics can be anticipated, thereby guiding its synthetic pathway and potential applications. This section delves into the theoretical prediction of molecular properties pertinent to the synthetic design and characterization of this compound, with a particular focus on Collision Cross Section (CCS).

The prediction of molecular properties for a compound like this compound is crucial for several reasons. It allows for the early-stage filtering of virtual compounds, saving significant time and resources that would otherwise be spent on synthesizing molecules with unfavorable characteristics. For synthetic design, predicted properties such as reactivity, solubility, and stability can inform the choice of reaction conditions and purification methods.

Computational Methodologies

A variety of computational methods can be employed to predict the molecular properties of this compound. Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the molecule. smolecule.com These calculations can provide valuable insights into the compound's reactivity and stability. smolecule.com Furthermore, methods like Quantitative Structure-Activity Relationship (QSAR) and fragment-based approaches can be utilized to predict biological activities and other properties based on the known data of related adamantane derivatives.

For the prediction of physicochemical properties that are critical for drug development, such as partition coefficient (logP), aqueous solubility (logS), and pKa, a range of computational models are available. nih.gov These models often rely on the compound's 2D or 3D structure to derive descriptors that are then used in mathematical equations to estimate the properties.

Prediction of Collision Cross Section (CCS)

A particularly important molecular descriptor in modern analytical chemistry is the Collision Cross Section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is determined by its size, shape, and charge. In conjunction with mass spectrometry, CCS provides an additional dimension of separation and identification for complex mixtures.

The prediction of CCS values is especially valuable when experimental standards are unavailable. Machine learning algorithms have proven to be highly effective in this regard. These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. For a novel compound like this compound, its CCS can be predicted by inputting its structural information into a trained model.

Generation of 3D Conformation: The first step is to generate a low-energy 3D structure of the protonated or other relevant ionic form of this compound using computational chemistry software.

Calculation of Molecular Descriptors: A wide array of molecular descriptors would then be calculated for the optimized structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., solvent-accessible surface area).

Application of a Prediction Model: The calculated descriptors are then fed into a pre-existing and validated machine learning model, such as a support vector machine (SVM) or a neural network, to predict the CCS value.

The adamantane cage of this compound imparts a high degree of rigidity and a roughly spherical shape to the molecule. These characteristics are expected to result in a relatively compact structure and, consequently, a specific CCS value that can aid in its unambiguous identification in complex biological or environmental matrices.

Data on Predicted Molecular Properties

While a comprehensive, experimentally validated dataset of predicted properties for this compound is not currently published, computational tools can be used to estimate a range of parameters useful for synthetic design. The following table provides a conceptual overview of the types of molecular properties that can be predicted and their relevance.

| Property Category | Specific Property | Relevance to Synthetic Design |

| Structural Properties | Molecular Weight | Stoichiometric calculations for synthesis. |

| 3D Conformation | Understanding steric hindrance in reactions, designing complementary binding partners. | |

| Collision Cross Section (CCS) | Aiding in the identification and characterization of the synthesized compound using ion mobility-mass spectrometry. | |

| Physicochemical Properties | logP (Octanol-Water Partition) | Predicting lipophilicity, which influences solubility in different solvents for reaction and purification, as well as membrane permeability in biological systems. |

| Aqueous Solubility (logS) | Determining suitable aqueous-based reaction or purification conditions. | |

| pKa | Predicting the ionization state at different pH values, which is crucial for designing extraction and purification protocols, and for understanding biological interactions. | |

| Reactivity Descriptors | HOMO-LUMO Energy Gap | Assessing kinetic stability and reactivity towards nucleophiles and electrophiles. |

| Electrostatic Potential Surface | Identifying regions of the molecule susceptible to electrophilic or nucleophilic attack, guiding the design of selective reactions. |

The ability to predict these properties in silico provides a significant advantage in the design and optimization of synthetic routes for this compound and its derivatives. It allows for a more targeted and efficient approach to chemical synthesis, reducing the trial-and-error nature of traditional synthetic chemistry.

Advanced Applications and Research Utility in Organic Synthesis

Role as a Synthetic Synthon for Complex Molecular Architectures

3-Bromoadamantane-1-carboxamide serves as a key starting material, or synthon, for creating more complex molecules with a rigid adamantane (B196018) core. The differential reactivity of its two functional groups is central to its utility. The bromine atom can be substituted through nucleophilic or radical pathways, while the carboxamide group can undergo hydrolysis, reduction to an amine, or dehydration to a nitrile. smolecule.comresearchgate.net

This dual functionality allows for a strategic, stepwise approach to synthesis. For instance, the bromine can be replaced first, introducing a desired substituent, followed by modification of the carboxamide group. This orthogonal reactivity is crucial for constructing intricate molecules where precise spatial arrangement of functional groups is paramount. The adamantane framework itself provides a stable, predictable, and lipophilic anchor for these appended functionalities. mdpi.commdpi.com Its precursor, 3-bromoadamantane-1-carboxylic acid, is recognized as a versatile building block for synthesizing novel adamantyl derivatives, underscoring the synthetic potential of the amide form. guidechem.comlookchem.comchemicalbook.com

Design of Rigid Multivalent Scaffolds in Supramolecular Chemistry

The well-defined, tetrahedral geometry of the adamantane nucleus makes it an ideal foundation for constructing rigid multivalent scaffolds. nih.govnih.gov These scaffolds are essential in supramolecular chemistry and medicinal chemistry for presenting multiple ligands in a precise spatial orientation, which can significantly enhance binding affinity and specificity to biological targets through the principle of multivalency. nih.govacs.org

Derivatives of adamantane featuring functional groups at the bridgehead positions are particularly sought after for creating these scaffolds. nih.govresearchgate.net this compound, with its 1,3-disubstitution pattern, is a prime candidate for developing "3+1" type scaffolds. In this design, three positions on the adamantane core are used to attach ligands for multivalent interactions, while the fourth position provides a linker for attaching an effector molecule, such as a fluorescent probe, radiotracer, or drug, without interfering with the binding process. nih.govacs.org The synthesis of such tetra-substituted adamantane derivatives often involves a stepwise functionalization, a process for which this compound is well-suited. nih.gov

| Scaffold Type | Core Structure | Key Features | Potential Application |

|---|---|---|---|

| Tripodal "3+1" Scaffold | 1,3,5,7-Tetrasubstituted Adamantane | Presents three ligands in a defined tripodal geometry with a fourth orthogonal functional group. nih.govnih.govacs.org | Multivalent binders for cell surface receptors, targeted drug delivery. nih.govnih.gov |

| Bifunctional Linker | 1,3-Disubstituted Adamantane | Provides a rigid spacer between two different functional moieties. | Construction of complex probes and modular drug conjugates. |

Precursors for Structured Polycyclic Compounds and Materials

The inherent stability and diamond-like structure of the adamantane unit make it an attractive component for advanced materials. nih.gov

Adamantane derivatives are used as building blocks for creating highly branched macromolecules like dendrimers and specialized polymers. nih.govdntb.gov.ua Dendrimers are globular, nanometer-sized structures with a large number of functional groups on their surface, making them useful as carriers in drug delivery systems. nih.govacs.org

This compound can act as a branching point or a core molecule in the synthesis of adamantane-based dendrimers. For example, the carboxamide could be reduced to an amine, which then serves as a reactive site for building dendritic wedges, while the bromo-substituted position could be functionalized separately. The rigidity of the adamantane core imparts a well-defined shape to the resulting polymer or dendrimer. researchgate.net Adamantane-based polyimides, for instance, exhibit high thermal stability and specific mechanical properties, and the synthetic routes to these materials often rely on bifunctional adamantane precursors. elsevierpure.com

Adamantane is the molecular subunit of the diamond crystal lattice, making it a logical precursor for the bottom-up synthesis of nanodiamonds. nih.govresearchgate.netchemrxiv.org Research has shown that subjecting adamantane and its derivatives to high-pressure, high-temperature (HPHT) conditions or electron-beam irradiation can produce nanodiamonds with sizes as small as a few nanometers. researchgate.netchemrxiv.orgchemistryviews.org

The use of functionalized adamantanes, such as those containing nitrogen or other heteroatoms, allows for the in-situ doping of the resulting nanodiamonds. researchgate.netchemistryviews.org For example, using adamantane carbonitrile as a nitrogen source leads to the formation of nitrogen-vacancy (NV) centers, which are critical for applications in quantum sensing and bioimaging. researchgate.net this compound, containing both nitrogen (in the amide) and a heavy atom (bromine), presents an interesting candidate for exploring the synthesis of doped or otherwise modified nanodiamonds. The presence of these heteroatoms could influence the nucleation and growth process as well as the final properties of the nanomaterial. nih.gov

Utilization in the Development of New Organic Reactions

The unique reactivity of adamantane derivatives, often proceeding through stable bridgehead carbocation or radical intermediates, makes them useful substrates for developing new synthetic methods. nih.govsmolecule.com this compound, with its two distinct functional handles, is a valuable tool for exploring reaction selectivity and developing novel transformations.

For example, manganese compounds have been shown to catalyze the reaction of 1-bromoadamantane (B121549) with carboxamides to form N-(adamantan-1-yl)amides. researchgate.net One could envisage intramolecular versions of such reactions or explore the selective activation of the C-Br bond in the presence of the amide. Furthermore, radical-based functionalization reactions are commonly used to convert adamantyl C-H bonds to C-C bonds, and the substituent pattern of this compound could be used to direct these reactions to specific sites on the cage. smolecule.com The development of efficient methods for N-adamantylation of amides and other nitrogen nucleophiles remains an active area of research, with applications in creating bioactive molecules. researchgate.netnih.gov

Design of Chemical Probes for Academic Chemical Biology Investigations

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The adamantane moiety is a popular "lipophilic bullet" used in drug design to improve a compound's pharmacological profile by enhancing its ability to interact with hydrophobic binding pockets in proteins or cross cell membranes. mdpi.commdpi.com

This compound can serve as a scaffold for creating such chemical probes. The adamantane core acts as the recognition element for lipophilic pockets, while the two functional groups allow for the attachment of other essential components. nih.govontosight.ai For instance, the carboxamide could be coupled to a reporter group (like a fluorophore), and the bromine atom could be replaced with a reactive group for covalent labeling of a biological target. Adamantane-based structures have been successfully used to develop chemiluminescent probes for bioimaging and inhibitors for therapeutic targets like cyclin-dependent kinases. nih.govresearchgate.net The bifunctional nature of this compound provides a modular platform for designing sophisticated probes for studying enzyme function, receptor binding, and other biological processes. ontosight.ai

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of adamantane (B196018) derivatives has evolved significantly since its first impractical synthesis by Prelog in 1941. wikipedia.org Modern methods, such as the Lewis acid-catalyzed rearrangement of dicyclopentadiene, have made the adamantane core more accessible. wikipedia.org However, the future of synthesizing 3-Bromoadamantane-1-carboxamide and its analogues lies in the development of novel and sustainable methodologies that are both efficient and environmentally benign.

Future synthetic strategies are expected to focus on:

Green Chemistry Approaches: Researchers are exploring solvent-free reactions and the use of greener catalysts to synthesize adamantane derivatives, reducing waste and reaction times. nih.gov For instance, multicomponent reactions like the Biginelli reaction have been adapted for the green synthesis of adamantane-containing compounds. nih.gov

Direct C-H Functionalization: Advances in catalysis are enabling the direct conversion of strong C-H bonds in the adamantane cage to other functional groups. rsc.org This approach minimizes the need for pre-functionalized starting materials, streamlining the synthesis of complex adamantane derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Adopting flow chemistry for the synthesis of this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, presenting a sustainable alternative to traditional chemical catalysts for functionalizing the adamantane scaffold.

A recent development in the synthesis of adamantane isocyanides highlights a single-step method that achieves a 92% yield, a significant improvement over previous two-step processes that used highly toxic reagents. mdpi.com This kind of innovation paves the way for more efficient and safer production of adamantane-based compounds.

Exploration of Undiscovered Reactivity and Selectivity Patterns

The two functional groups on this compound, the bromine atom and the carboxamide moiety, provide a rich playground for exploring new chemical reactions. The bromine at a tertiary bridgehead position is a key site for nucleophilic substitution and cross-coupling reactions. The carboxamide group can undergo various transformations or act as a directing group for reactions on the adamantane core. researchgate.net

Emerging research is likely to investigate:

Advanced Coupling Reactions: While foundational for many syntheses, there is still room to explore novel palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.

Radical Reactions: The stability of the adamantyl radical makes radical-based functionalization an attractive strategy. rsc.org Future work could uncover new radical reactions that selectively functionalize the adamantane cage of this compound. nih.gov

Selective Transformations: A key challenge in adamantane chemistry is achieving selectivity between the different positions on the cage. libretexts.org Research into directing groups and catalyst systems that can selectively functionalize one site over another will be crucial for synthesizing complex, multifunctional adamantane derivatives. nih.gov

Photocatalysis: Light-driven reactions offer a powerful tool for chemical synthesis. The use of photocatalysis to activate the C-Br or C-H bonds in this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.

The table below summarizes the reactivity of the different positions on the adamantane core, highlighting the potential for selective functionalization.

| Position on Adamantane Core | Type of C-H Bond | Relative Reactivity | Potential for Functionalization |

| Bridgehead (Tertiary) | C-H | Highest | High (e.g., bromination, hydroxylation) |

| Methylene (B1212753) (Secondary) | C-H | Lower | Possible with specific reagents/catalysts |

Integration of this compound into Advanced Functional Materials

The unique properties of the adamantane cage—rigidity, thermal stability, and defined three-dimensional structure—make it an ideal building block for advanced materials. wikipedia.orgnih.gov this compound, with its two distinct functional groups, is well-suited for incorporation into a variety of materials. researchgate.net

Future applications in materials science could include:

Polymers and Coatings: The rigid adamantane unit can be incorporated into polymers to enhance their thermal stability and mechanical properties. myuchem.com The functional groups on this compound allow it to be polymerized or grafted onto surfaces to create robust coatings.

Supramolecular Assemblies: The adamantane cage is a classic guest molecule in host-guest chemistry. researchgate.net It can form stable complexes with cyclodextrins and other host molecules, a property that can be exploited to create self-assembling materials, drug delivery systems, and molecular sensors.

Liquid Crystals: The rigid, well-defined shape of adamantane can be used to design new liquid crystalline materials with unique optical and electronic properties.

Nanomaterials: Adamantane derivatives are being explored for their use in nanomaterials. rsc.org The ability to functionalize this compound at two different points makes it a versatile building block for creating precisely structured nanoscale architectures.

The table below outlines potential applications of adamantane derivatives in various fields of materials science.

| Field | Application | Role of Adamantane |

| Polymer Science | High-performance polymers | Enhances thermal and mechanical stability |

| Supramolecular Chemistry | Host-guest complexes | Acts as a rigid, lipophilic guest |

| Materials Science | Nanomaterials, liquid crystals | Provides a well-defined, rigid scaffold |

| Medicinal Chemistry | Drug delivery systems | Improves lipophilicity and bioavailability |

Synergistic Experimental and Computational Approaches in Adamantane Chemistry

The synergy between experimental and computational chemistry has become indispensable for advancing our understanding of complex molecules like adamantane derivatives. mdpi.com Computational methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of these compounds, guiding experimental work and accelerating the discovery process. researchgate.netnih.gov

Future research will increasingly rely on this integrated approach to:

Predict Reaction Outcomes: Computational modeling can predict the most likely products of a reaction and explain the observed selectivity, saving time and resources in the lab. rsc.org

Design Novel Catalysts: By simulating the interaction between a catalyst and an adamantane substrate, researchers can design more efficient and selective catalysts for specific transformations.

Understand Spectroscopic Data: Computational chemistry can simulate spectra (e.g., NMR, IR), aiding in the characterization of new adamantane compounds. dntb.gov.ua

Screen for Biological Activity: Molecular docking and other computational techniques can predict how adamantane derivatives will interact with biological targets, helping to identify promising candidates for new drugs. mdpi.comnih.gov

Recent computational studies on aza-adamantanes have provided valuable information on their electronic structure and stability, which can be extrapolated to other functionalized adamantanes. researchgate.net Similarly, computational investigations into the fragmentation of the adamantane cation are shedding light on its fundamental chemical properties. dntb.gov.ua

The combination of experimental synthesis and characterization with powerful computational tools will undoubtedly continue to push the boundaries of what is possible in adamantane chemistry, leading to the development of new materials and molecules with tailored properties and functions.

Q & A

Q. Key Optimization Factors :

- Catalysts : Use of DMAP (4-Dimethylaminopyridine) to accelerate amidation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of adamantane derivatives.

- Temperature Control : Maintain 80–100°C during amidation to balance reactivity and avoid decomposition.

Q. Table 1: Reaction Conditions for Carboxamide Synthesis

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C | 60–75% | |

| Carboxamide Formation | NH₃, EDC/HOBt, DMF, 80°C | 50–65% |

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₅BrNO = 273.05 g/mol) and fragments (e.g., loss of Br or CO groups) .

Q. Addressing Ambiguities :

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra.

- Compare experimental data with computational predictions (e.g., density functional theory for ¹³C shifts) .

How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer :

Discrepancies often arise from:

Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting bioavailability).

Purity Issues : Impurities in synthesized batches (e.g., residual brominated byproducts) may skew results.

Q. Strategies for Resolution :

- Meta-Analysis : Pool data from multiple studies using standardized IC₅₀ calculation methods.

- Reproducibility Checks : Validate assays with internal controls (e.g., reference inhibitors) and orthogonal techniques (e.g., SPR vs. fluorescence assays) .

What computational approaches are suitable for predicting the reactivity and stability of this compound in drug design?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict bromine substitution susceptibility. The adamantane cage’s rigidity stabilizes the molecule against torsional strain .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess binding affinity. The carboxamide group may form hydrogen bonds with residues like Asp or Glu .

Q. Table 2: Key Computational Parameters

| Parameter | Value (DFT/B3LYP/6-31G*) | Significance |

|---|---|---|

| C-Br BDE | ~65 kcal/mol | Predicts bromine reactivity |

| LogP (Partition Coeff.) | 2.3 | Indicates moderate lipophilicity |

How does the adamantane core influence the physicochemical stability of this compound under varying storage conditions?

Methodological Answer :

The adamantane cage confers exceptional thermal and oxidative stability due to its diamondoid structure. However:

Q. Table 3: Stability Profile

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| UV Light (254 nm) | Debromination | Use light-protective packaging |

| High Humidity (>80% RH) | Hydrolysis | Store with desiccants |

What strategies are recommended for analyzing reaction intermediates during the synthesis of this compound?

Q. Methodological Answer :

- In-Situ Monitoring : Use FTIR to track carbonyl group formation (C=O stretch at ~1650 cm⁻¹) during amidation.

- LC-MS : Identify brominated intermediates (e.g., 3-Bromoadamantane-1-carboxylic acid) and quantify purity (>95% for downstream steps) .

Advanced Tip : Employ microreactors for continuous-flow synthesis to isolate intermediates and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.